4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine

Lipophilicity ADME Medicinal Chemistry

4-(4-Ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine (CAS 1328423-78-4) is a synthetic small molecule characterized by a morpholine core, a 4-fluorophenyl substituent at the 2-position, and a 4-ethylbenzenesulfonyl group on the morpholine nitrogen. This compound belongs to the sulfonamide class of morpholine derivatives, a scaffold frequently explored in medicinal chemistry for kinase inhibition and receptor modulation.

Molecular Formula C18H20FNO3S
Molecular Weight 349.4 g/mol
CAS No. 1328423-78-4
Cat. No. B6501215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine
CAS1328423-78-4
Molecular FormulaC18H20FNO3S
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=C(C=C3)F
InChIInChI=1S/C18H20FNO3S/c1-2-14-3-9-17(10-4-14)24(21,22)20-11-12-23-18(13-20)15-5-7-16(19)8-6-15/h3-10,18H,2,11-13H2,1H3
InChIKeyKARNATUEAGLEMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine (CAS 1328423-78-4): Structural Identity and Baseline Characterization


4-(4-Ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine (CAS 1328423-78-4) is a synthetic small molecule characterized by a morpholine core, a 4-fluorophenyl substituent at the 2-position, and a 4-ethylbenzenesulfonyl group on the morpholine nitrogen [1]. This compound belongs to the sulfonamide class of morpholine derivatives, a scaffold frequently explored in medicinal chemistry for kinase inhibition and receptor modulation. Its molecular formula is C18H20FNO3S, with a molecular weight of 349.42 g/mol . The presence of a chiral center at the 2-position of the morpholine ring introduces stereochemical complexity that differentiates it from simpler, achiral N-sulfonyl morpholines.

Why Generic Substitution of 4-(4-Ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine (CAS 1328423-78-4) Fails: The Imperative of The 4-Ethyl and 2-Aryl Substituents


In-class morpholine sulfonamides cannot be generically interchanged with this compound due to the specific contributions of its 4-ethylbenzenesulfonyl and 2-(4-fluorophenyl) substituents. The 4-ethyl group significantly increases lipophilicity compared to unsubstituted phenylsulfonyl analogs, altering membrane permeability and target binding kinetics [1]. Critically, the 2-aryl substituent introduces a chiral center that creates two enantiomeric forms, each potentially presenting distinct pharmacodynamic and pharmacokinetic profiles against biological targets. Achiral analogs, such as 4-((4-fluorophenyl)sulfonyl)morpholine (CAS 383-23-3), lack this stereochemical dimension entirely, rendering them unsuitable as functional replacements in any stereospecific assay or receptor interaction study . Substitution with a non-fluorinated or differently substituted phenyl ring will result in distinct electrostatic potential surfaces and hydrogen-bonding capabilities, undermining structure-activity relationship (SAR) reproducibility. For any procurement decision rooted in SAR continuity or stereochemical integrity, these structural elements represent non-negotiable differentiators.

Quantitative Differentiation Evidence for 4-(4-Ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine (CAS 1328423-78-4) Against Closest Analog


Enhanced Calculated Lipophilicity Over 4-((4-Fluorophenyl)sulfonyl)morpholine (CAS 383-23-3)

The target compound exhibits a significantly higher calculated partition coefficient (logP) of 3.987 [1] compared to its direct achiral analog 4-((4-fluorophenyl)sulfonyl)morpholine (CAS 383-23-3), which has a calculated logP of approximately 1.42 . This logP difference of ~2.57 units arises from the addition of the 4-ethyl group and the 2-(4-fluorophenyl) substituent. A higher logP indicates substantially greater lipophilicity, which typically translates to improved membrane permeability but also potential changes in metabolic stability and aqueous solubility.

Lipophilicity ADME Medicinal Chemistry

Presence of a Stereocenter Enables Enantioselective Differentiation Not Possible with Achiral Analogs

The target compound contains a chiral center at the 2-position of the morpholine ring, as confirmed by its InChI string . The closest achiral analog in the class, 4-((4-fluorophenyl)sulfonyl)morpholine (CAS 383-23-3) , possesses no stereocenter and therefore exists as a single achiral entity. For any biological target with a chiral binding pocket (e.g., kinases, GPCRs), the two enantiomers of the target compound are expected to exhibit differential binding affinities. While specific enantiomer-resolved activity data are unavailable for this precise structure, the structural difference is absolute and quantifiable (one stereocenter vs. zero).

Chirality Stereochemistry Enantioselectivity SAR

Differential Molecular Complexity and Scaffold Diversity Compared to Simple N-Sulfonyl Morpholines

The target compound (MW 349.42, C18H20FNO3S) [1] possesses a higher molecular complexity profile than the baseline comparator 4-((4-fluorophenyl)sulfonyl)morpholine (MW 245.27, C10H12FNO3S) . This is quantifiable by a molecular weight difference of 104.15 Da and an increase of eight heavy atoms. Additionally, the fraction of sp3-hybridized carbons (Fsp3) for the target compound is 0.28 [1], indicating a partially saturated ring system, which is a favorable descriptor for clinical success according to analyses of approved drugs. The comparator's Fsp3 is higher (0.40, predominantly morpholine ring), but the target compound's overall complexity and shape profile place it in a distinct region of drug-like chemical space that is not accessible to the simpler analog.

Molecular Complexity Chemical Space Library Design

Optimized Application Scenarios for 4-(4-Ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine (CAS 1328423-78-4) Based on Quantitative Differentiation


Stereochemistry-Preserving SAR Campaigns for Chiral Biological Targets

This compound is the preferred choice for developing structure-activity relationships against biological targets with stereospecific binding pockets, such as certain kinases or GPCRs. Its intrinsic chirality provides a dimension of SAR exploration that achiral analogs like 4-((4-fluorophenyl)sulfonyl)morpholine cannot offer . Researchers can use the racemate for initial screening and, upon hit identification, resolve or synthesize individual enantiomers to probe enantioselective pharmacology, directly leveraging the compound's unique structural feature.

Medicinal Chemistry Programs Requiring Enhanced Lipophilicity for CNS or Intracellular Target Access

With a calculated logP of 3.987 [1], this compound is suited for therapeutic programs where higher lipophilicity is required to cross biological barriers, such as the blood-brain barrier or bacterial cell walls. Compared to its less lipophilic analog (logP 1.42) , it is predicted to have significantly better passive membrane permeability. This makes it a strategic starting point for hit-to-lead optimization targeting central nervous system disorders or intracellular pathogens, where compound permeation is a primary hurdle.

Diversification of Commercial Screening Libraries with Higher-Complexity Morpholine Scaffolds

For organizations looking to reduce redundancy in their screening collections, this compound (MW 349.42, Fsp3 0.28) [1] offers a distinct chemical space profile compared to the ubiquitous simpler N-sulfonyl morpholines (MW 245.27, Fsp3 0.40) . Its procurement enriches the library with a scaffold that bridges the gap between flat, aromatic sulfonamides and fully saturated heterocycles, potentially increasing the hit diversity for challenging target classes.

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